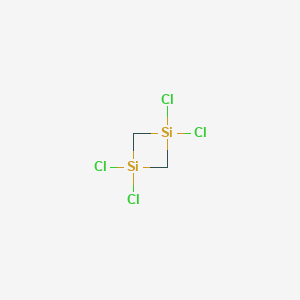
1,1,3,3-Tetrachloro-1,3-disilacyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-1,3-disilacyclobutane is an organosilicon compound with the molecular formula C2H4Cl4Si2 It consists of a four-membered ring with two silicon atoms and two carbon atoms, each silicon atom bonded to two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. These reactions typically occur under anhydrous conditions to prevent hydrolysis.
Addition Reactions: Reagents such as hydrogen halides and halogenating agents are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of nucleophiles or electrophiles to the silicon atoms.
Applications De Recherche Scientifique
1,1,3,3-Tetrachloro-1,3-disilacyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although more research is needed in this area.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions depend on the specific chemical environment and the nature of the reactants.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyl-1,3-disilacyclobutane: Similar structure but with methyl groups instead of chlorine atoms.
1,1,3,3-Tetraphenyl-1,3-disilacyclobutane: Contains phenyl groups instead of chlorine atoms.
Uniqueness: 1,1,3,3-Tetrachloro-1,3-disilacyclobutane is unique due to its chlorine atoms, which impart distinct reactivity and properties compared to its methyl and phenyl analogs. The presence of chlorine atoms allows for a wider range of chemical modifications and applications.
Propriétés
Numéro CAS |
2146-97-6 |
|---|---|
Formule moléculaire |
C2H4Cl4Si2 |
Poids moléculaire |
226.0 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloro-1,3-disiletane |
InChI |
InChI=1S/C2H4Cl4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
Clé InChI |
SYSHGEHAYJKOLC-UHFFFAOYSA-N |
SMILES canonique |
C1[Si](C[Si]1(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
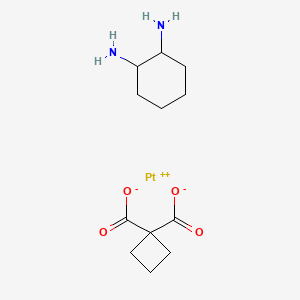

![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
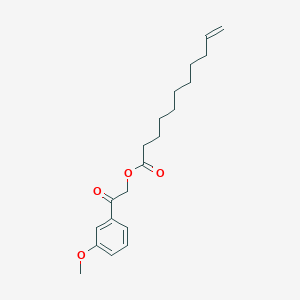
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
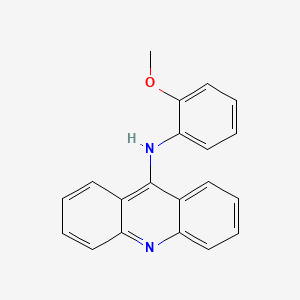
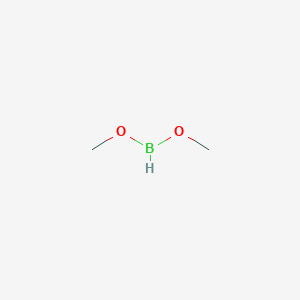
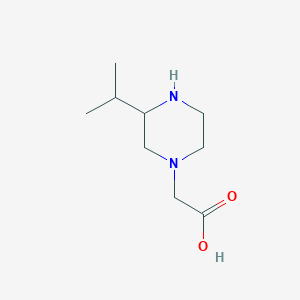
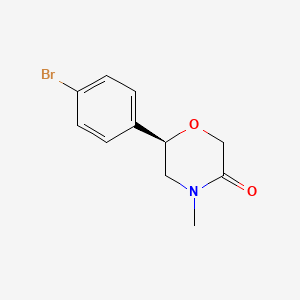
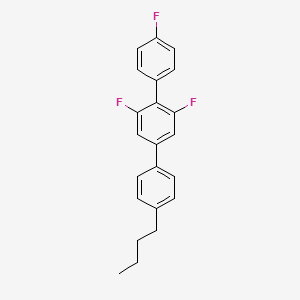
![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
